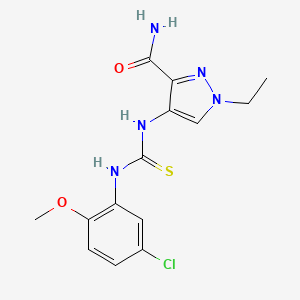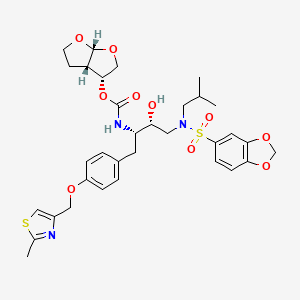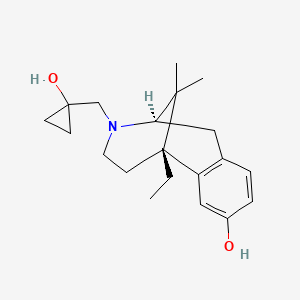![molecular formula C14H18BrN3O2 B1667842 1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide
Übersicht
Beschreibung
BCI-121 is a chemical compound known for its role as an inhibitor of the enzyme SET and MYND domain-containing protein 3 (SMYD3). This enzyme is involved in the methylation of histone proteins, which play a crucial role in the regulation of gene expression. BCI-121 has been studied for its potential to inhibit the proliferation of cancer cells by interfering with SMYD3 activity .
Wissenschaftliche Forschungsanwendungen
BCI-121 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of SMYD3 in histone methylation and gene regulation.
Biology: Employed in cell biology to investigate the effects of SMYD3 inhibition on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BCI-121 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The synthesis begins with the preparation of the core structure, which involves the formation of a brominated intermediate.
Substitution Reactions: The brominated intermediate undergoes substitution reactions to introduce the necessary functional groups.
Final Assembly: The final step involves the coupling of the intermediate with other reagents to form BCI-121.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of BCI-121 follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
BCI-121 undergoes several types of chemical reactions, including:
Oxidation: BCI-121 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on BCI-121.
Substitution: Various substitution reactions can be performed to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wirkmechanismus
BCI-121 exerts its effects by inhibiting the activity of SMYD3, an enzyme that methylates histone proteins. This inhibition prevents the methylation of histone H4, leading to changes in chromatin structure and gene expression. The molecular targets of BCI-121 include the active site of SMYD3, where it competes with the natural substrate for binding. This results in the downregulation of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BCI-121: Inhibits SMYD3 and affects histone methylation.
GSK591: Another SMYD3 inhibitor with similar mechanisms of action.
CPI-1205: Targets the same enzyme but with different binding affinities and specificities.
Uniqueness
BCI-121 is unique due to its specific binding properties and the extent to which it inhibits SMYD3 activity. Compared to other inhibitors like GSK591 and CPI-1205, BCI-121 has shown distinct effects on gene expression and cancer cell proliferation, making it a valuable tool in epigenetic research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUYPIXCRPCPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



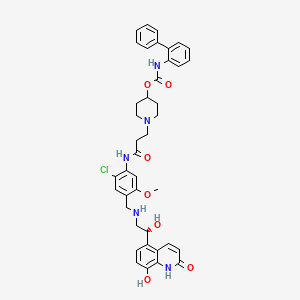
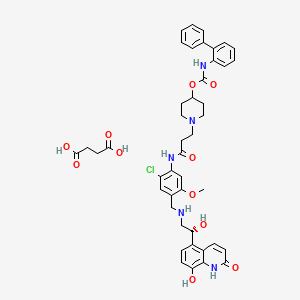
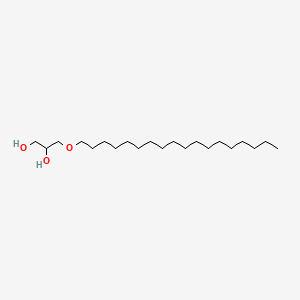

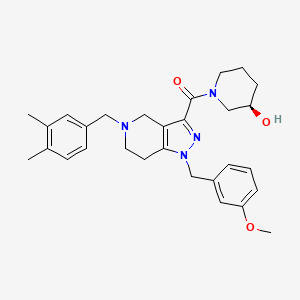
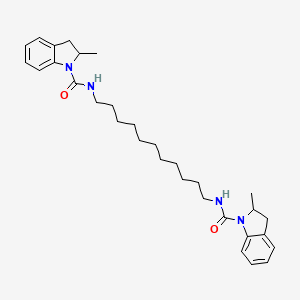
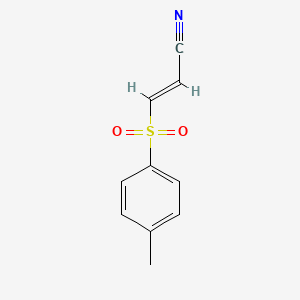
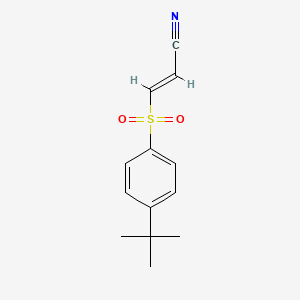
![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
